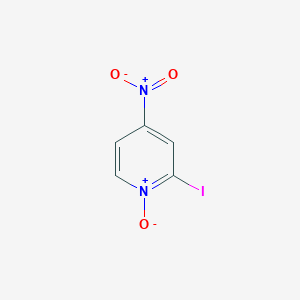

2-Iodo-4-nitro-pyridine 1-oxide

Description

This article delves into the chemical landscape of 2-Iodo-4-nitro-pyridine 1-oxide, exploring its context within pyridine (B92270) N-oxide and halogenated nitro-pyridine chemistry, the evolution of research in this area, and the fundamental questions that drive its investigation.

Pyridine N-oxides are a well-established class of compounds known for their unique reactivity compared to their parent pyridines. researchgate.netarkat-usa.orgresearchgate.net The N-oxide functional group alters the electron distribution within the aromatic ring, making it more susceptible to certain types of reactions. thieme-connect.dechemicalbook.com This has led to their extensive use as synthetic intermediates. arkat-usa.orgresearchgate.net

The introduction of a nitro group, particularly at the 4-position, further modifies the electronic properties of the pyridine N-oxide ring. 4-Nitropyridine (B72724) N-oxide is a key intermediate, and its nitro group can be readily displaced by various nucleophiles, providing a pathway to a wide range of 4-substituted pyridines. sciencemadness.orgchemicalbook.com

The addition of a halogen, in this case, iodine at the 2-position, introduces another layer of complexity and synthetic utility. Halogenated pyridines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.gov The presence of both iodo and nitro substituents on the pyridine N-oxide scaffold in this compound creates a highly functionalized molecule with multiple reactive sites, making it a valuable tool for organic chemists.

The study of heterocyclic N-oxides has evolved significantly since their initial discovery. Initially recognized for their altered reactivity, research has expanded to explore their diverse applications. arkat-usa.orgnih.gov Heterocyclic N-oxides have been investigated for their potential as catalysts, oxidants, and ligands in metal complexes. researchgate.netarkat-usa.org

More recently, the focus has shifted towards their applications in medicinal chemistry, with studies revealing a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.gov The N-oxide motif can act as a bioisostere for a carbonyl group and can be involved in crucial drug-receptor interactions. nih.gov Furthermore, certain heterocyclic N-oxides have been identified as hypoxia-selective cytotoxins, highlighting their potential in targeted cancer therapy. nih.gov This growing understanding of the multifaceted nature of heterocyclic N-oxides continues to fuel research into novel derivatives like this compound.

The unique substitution pattern of this compound raises several fundamental research questions that are central to its investigation:

Synthesis and Reactivity: What are the most efficient synthetic routes to this compound? How do the iodo and nitro groups, in conjunction with the N-oxide functionality, influence the regioselectivity of its reactions? Can the substituents be selectively manipulated to create a diverse range of derivatives? For instance, the nitro group in 4-nitropyridine-N-oxide is known to be readily replaced by various ions. sciencemadness.org

Structural and Electronic Properties: How do the electron-withdrawing nitro group and the halogen atom affect the geometry and electronic structure of the pyridine N-oxide ring? Theoretical studies on related compounds like 2-nitropyridine-N-oxide have explored the impact of substituents on the ring's planarity and the torsional potential of the nitro group. nih.gov

Applications in Organic Synthesis: How can this compound be utilized as a versatile building block for the construction of more complex molecules? Its multiple functional groups offer potential for various cross-coupling reactions and nucleophilic substitutions, making it a valuable precursor for the synthesis of novel heterocyclic compounds.

These research questions form the basis for ongoing studies aimed at fully elucidating the chemical behavior and synthetic potential of this intriguing molecule.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52092-44-1 | chemnet.comnih.gov |

| Molecular Formula | C₅H₃IN₂O₃ | chemnet.comnih.gov |

| Molecular Weight | 265.99 g/mol | chemnet.comnih.gov |

| Density | 2.3 g/cm³ | chemnet.com |

| Boiling Point | 459.5°C at 760 mmHg | chemnet.com |

| Flash Point | 231.7°C | chemnet.com |

| Refractive Index | 1.731 | chemnet.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

52092-44-1 |

|---|---|

Molecular Formula |

C5H3IN2O3 |

Molecular Weight |

265.99 g/mol |

IUPAC Name |

2-iodo-4-nitro-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C5H3IN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H |

InChI Key |

WMOFVGHJFATLBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[N+](=C(C=C1[N+](=O)[O-])I)[O-] |

Origin of Product |

United States |

Reactivity and Advanced Mechanistic Investigations of 2 Iodo 4 Nitro Pyridine 1 Oxide

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for substituted aromatic compounds. In the case of pyridine and its derivatives, the presence of the heteroatom significantly influences the regioselectivity and rate of these reactions.

Regioselectivity and Site Specificity of Nucleophilic Attack

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is particularly pronounced at the positions ortho (C2/C6) and para (C4) to the nitrogen, making them susceptible to nucleophilic attack. youtube.com The presence of an N-oxide functional group further modifies the electronic properties of the ring. The oxygen atom of the N-oxide can donate electron density into the ring through resonance, which would typically increase the electron density at the C2 and C4 positions. bhu.ac.in However, the strong electron-withdrawing nature of the nitro group at the C4 position and the inductive effect of the iodine at the C2 position create a complex electronic landscape.

In nucleophilic aromatic substitution reactions on pyridines, the attack of a nucleophile on the aromatic π-system is the initial and often rate-determining step. stackexchange.com This step leads to the formation of a high-energy anionic intermediate, known as a Meisenheimer complex, where the aromaticity is temporarily broken. stackexchange.comnih.gov The stability of this intermediate is a key factor in determining the feasibility and regioselectivity of the substitution. stackexchange.com For pyridine derivatives, nucleophilic attack at the C2 and C4 positions is favored because the resulting anionic intermediate has a resonance form where the negative charge is located on the electronegative nitrogen atom, providing significant stabilization. stackexchange.com This is not possible for attack at the C3 or C5 positions. stackexchange.com

Kinetic and Thermodynamic Parameters of SNAr Transformations

While specific kinetic and thermodynamic data for SNAr reactions of 2-iodo-4-nitro-pyridine 1-oxide are not extensively detailed in the provided search results, general principles of SNAr reactions offer insight. The rate of SNAr reactions is highly dependent on the nature of the leaving group, the nucleophile, and the electronic effects of the substituents on the aromatic ring. In this case, the iodide at the C2 position is a good leaving group. The reaction's progress can be understood by considering the energy profile of the two-step addition-elimination mechanism, which is the long-accepted pathway for most activated SNAr substitutions. nih.gov However, it is worth noting that some SNAr reactions may proceed through a concerted (cSNAr) one-step mechanism, a possibility that has gained more recognition in recent years. nih.gov

Influence of the N-Oxide Moiety on Reactivity

The N-oxide moiety plays a crucial role in the reactivity of the pyridine ring. It has a dual electronic nature. On one hand, the oxygen atom can donate electrons into the ring via resonance, which would generally activate the ring towards electrophilic attack and potentially deactivate it towards nucleophilic attack at the 2- and 4-positions. bhu.ac.in On the other hand, the N-oxide group is strongly electron-withdrawing inductively.

This dual influence makes pyridine N-oxides more reactive towards both electrophiles and nucleophiles compared to pyridine itself. bhu.ac.in In the context of nucleophilic substitution, the N-oxide group in 4-nitropyridine-N-oxide has been shown to facilitate the replacement of the nitro group by various nucleophiles. sciencemadness.org This suggests that the N-oxide group, in concert with the nitro group, significantly activates the ring for nucleophilic attack. Reactions involving nucleophilic aromatic substitution on pyridine N-oxides are often faster than on the corresponding pyridines. scripps.edu

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of a halogen atom, such as iodine, on the pyridine ring of this compound makes it a suitable substrate for such transformations.

Suzuki-Miyaura Coupling Studies with this compound

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. libretexts.org This reaction is valued for its broad substrate scope and functional group tolerance. nih.gov

Optimization of Catalytic Systems and Ligands

The efficiency of Suzuki-Miyaura coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent system. For challenging substrates, such as those containing nitrogen-rich heterocycles, optimization of these parameters is critical. nih.gov

Studies on related systems have shown that the choice of palladium precatalyst and ligand significantly impacts the reaction yield. For instance, in the coupling of unprotected indazoles, protocols employing SPhos and XPhos ligands were found to provide the highest yields. nih.gov The reaction conditions, including the base and solvent, are also crucial. For example, a system using K₂CO₃ in a water/methanol mixture has been optimized for certain cross-coupling reactions. acs.org

The development of ligand-free palladium-catalyzed Suzuki-Miyaura reactions under mild conditions has also been an area of interest, offering a more sustainable approach. acs.org Continuous-flow systems have been shown to enhance reaction efficiency and safety compared to traditional batch setups. acs.org In one study, a catalyst loading of 2.1% with a residence time of 23 minutes led to a substantial 82% conversion in a flow process. acs.org The optimization of ligand-to-metal ratio is also a key factor; an excess of ligand can sometimes be detrimental to the reaction yield. acs.org

While specific optimization data for this compound in Suzuki-Miyaura coupling is not explicitly available in the search results, the principles derived from similar systems provide a strong foundation for developing efficient protocols. The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Substrate Scope and Limitations

While specific and extensive studies detailing the substrate scope for this compound in a wide array of coupling reactions are not extensively documented in publicly available literature, general principles of cross-coupling reactions allow for predictions of its reactivity. The presence of the electron-withdrawing nitro group is expected to enhance the reactivity of the C-I bond towards oxidative addition to a low-valent palladium catalyst, a key step in many cross-coupling reactions.

However, the very features that activate the molecule can also present limitations. The nitro group can be sensitive to certain reductive conditions that might be employed in some catalytic cycles or subsequent reaction steps. Furthermore, the N-oxide functionality, while activating the pyridine ring, can also coordinate to the metal center of the catalyst, potentially influencing its catalytic activity or leading to undesired side reactions. The steric hindrance around the iodine atom at the 2-position is minimal, which should generally favor coupling reactions.

Sonogashira, Heck, and Stille Coupling Methodologies

Sonogashira Coupling: This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgresearchgate.net Given the reactivity of aryl iodides, this compound is an excellent candidate for Sonogashira couplings. The reaction is generally carried out under mild conditions, often at room temperature, using a base such as an amine to facilitate the formation of the copper acetylide intermediate. researchgate.net

A general representation of the Sonogashira coupling with this compound is as follows:

Scheme 1: General Sonogashira coupling of this compound.

While specific examples with a broad range of alkynes are not readily found for this particular substrate, related nitro-substituted aryl iodides are known to undergo this reaction efficiently. researchgate.net

Heck Coupling: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. researchgate.net The reaction typically proceeds with high stereoselectivity, favoring the trans product. This compound should readily participate in Heck couplings with various alkenes.

Scheme 2: General Heck coupling of this compound.

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. uvic.ca This methodology is known for its tolerance to a wide variety of functional groups. The reaction of this compound with various organostannanes would provide access to a diverse range of substituted pyridine N-oxides.

Scheme 3: General Stille coupling of this compound.

A hypothetical substrate scope for these coupling reactions based on general knowledge is presented in the table below.

| Coupling Reaction | Coupling Partner | Expected Product | Potential Limitations |

| Sonogashira | Phenylacetylene (B144264) | 2-(Phenylethynyl)-4-nitropyridine 1-oxide | Homocoupling of the alkyne. |

| Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)-4-nitropyridine 1-oxide | Desilylation under certain conditions. | |

| Heck | Styrene | 2-((E)-2-Phenylvinyl)-4-nitropyridine 1-oxide | Isomerization to the cis-product. |

| n-Butyl acrylate | n-Butyl (E)-3-(4-nitro-1-oxido-pyridin-2-yl)acrylate | Polymerization of the acrylate. | |

| Stille | Tributyl(vinyl)stannane | 4-Nitro-2-vinylpyridine 1-oxide | Toxicity of organotin reagents. |

| Tributyl(phenyl)stannane | 4-Nitro-2-phenylpyridine 1-oxide | Homocoupling of the stannane. |

Table 1: Hypothetical Substrate Scope for Cross-Coupling Reactions of this compound. This table is illustrative and based on general reactivity principles, as specific experimental data for this compound is limited.

Mechanistic Insights into Catalytic Cycles

The catalytic cycles for the Sonogashira, Heck, and Stille reactions share common fundamental steps involving a palladium catalyst. nih.govorganic-chemistry.org

Oxidative Addition: The cycle typically begins with the oxidative addition of the aryl iodide, in this case, this compound, to a Pd(0) species, forming a Pd(II) intermediate. The electron-withdrawing nitro group at the 4-position enhances the electrophilicity of the pyridine ring, facilitating this step.

Transmetalation (for Sonogashira and Stille) or Alkene Insertion (for Heck):

In the Sonogashira reaction, the copper acetylide, formed from the terminal alkyne and the Cu(I) co-catalyst, undergoes transmetalation with the Pd(II) complex.

In the Stille reaction, the organostannane transfers its organic group to the palladium center.

In the Heck reaction, the alkene coordinates to the Pd(II) complex and then inserts into the Pd-C bond.

Reductive Elimination (for Sonogashira and Stille) or β-Hydride Elimination (for Heck):

In the Sonogashira and Stille reactions, the two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

In the Heck reaction, a β-hydride elimination from the alkyl-palladium intermediate occurs, yielding the coupled alkene product and a palladium hydride species. The base then regenerates the Pd(0) catalyst.

Mechanistic studies on the direct arylation of pyridine N-oxides have provided evidence for cooperative catalysis between two distinct palladium centers, suggesting that the catalytic cycle can be more complex than the simplified model. nih.gov

Electrophilic and Radical Reactions Involving the Iodo and Nitro Groups

Deiodination and Denitration Pathways

Deiodination: The removal of the iodine atom can be achieved through various reductive methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in the presence of a hydrogen source would likely lead to the deiodination of the molecule. This process, however, might also reduce the nitro group and the N-oxide, depending on the reaction conditions. Studies on iodothyronine deiodination have shown that such processes can be sensitive to inhibitors and reaction kinetics. researchgate.net

Denitration: The nitro group in nitro-pyridines and their N-oxides can be a leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when activated by other electron-withdrawing groups and when the nitro group is at the 2- or 4-position. While direct denitration via reduction is possible, displacement by a nucleophile is a common transformation. For instance, treatment with strong nucleophiles could potentially lead to the substitution of the nitro group.

Radical Functionalization Studies

Recent advances in photoredox catalysis have enabled the radical functionalization of C-H bonds. Pyridine N-oxides can act as hydrogen atom transfer (HAT) agents under visible light irradiation, generating oxygen-centered radicals that can abstract hydrogen atoms from aliphatic C-H bonds. While specific studies on this compound are not available, it is plausible that this compound could participate in such transformations. The presence of the nitro group might influence the electronic properties and reactivity of the generated radical intermediates.

N-Oxide Group Reactivity and Transformations

The N-oxide group in pyridine N-oxides is a versatile functional group that can undergo several transformations.

Deoxygenation: A common reaction of pyridine N-oxides is their deoxygenation to the corresponding pyridines. This can be achieved using various reducing agents, such as PCl3, PPh3, or through catalytic hydrogenation. For this compound, the choice of deoxygenating agent would need to be carefully considered to avoid undesired reactions with the iodo and nitro groups. For example, a mild deoxygenation could potentially be achieved using a rhenium complex under photocatalytic conditions.

Rearrangements and Substitutions: The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, towards both electrophilic and nucleophilic attack. For instance, treatment of 2-methylpyridine (B31789) N-oxides with trifluoroacetic anhydride (B1165640) leads to the Boekelheide rearrangement, yielding 2-(hydroxymethyl)pyridines. While the subject molecule lacks a methyl group, this highlights the reactivity imparted by the N-oxide. Furthermore, the N-oxide can direct metallation to the adjacent C-H bond, which can then be functionalized with various electrophiles.

The N-oxide functionality also has implications in medicinal chemistry, where it can be used to modulate the physicochemical properties of a molecule and can act as a prodrug moiety, being reduced in vivo. The reduction of 4-nitropyridine (B72724) N-oxide has been shown to yield different products depending on the reducing agent and conditions, including 4,4'-azodipyridine and 4-aminopyridine.

Deoxygenation Reactions

The removal of the oxygen atom from the N-oxide group in pyridine N-oxides is a fundamental transformation in synthetic chemistry. Various methods have been developed for this purpose, many of which are applicable to derivatives bearing electron-withdrawing groups like the nitro and iodo substituents present in this compound.

Commonly, deoxygenation is achieved using trivalent phosphorus compounds, such as phosphorus trichloride (B1173362) (PCl₃). For instance, 4-nitropyridine N-oxide can be effectively reduced to 4-nitropyridine using PCl₃ in a suitable solvent like 1,2-dichloroethane. chemicalbook.com This method is often robust and proceeds with high yield.

Modern catalytic systems offer milder and more selective alternatives. Palladium-catalyzed deoxygenation using trialkylamines as the oxygen acceptor has been shown to be effective for a range of pyridine N-oxide derivatives. organic-chemistry.org A study on this method demonstrated that functional groups including nitro and halogens are well-tolerated, suggesting its potential applicability to this compound. organic-chemistry.org Similarly, visible light-mediated metallaphotoredox catalysis using Hantzsch esters as reductants provides a highly chemoselective method for the deoxygenation of N-heterocyclic N-oxides, which is also tolerant of nitro and halogen groups. organic-chemistry.org

Other notable deoxygenation methods that could foreseeably be applied to this compound include the use of indium in the presence of pivaloyl chloride and environmentally friendly Lewis acids like Zn(OTf)₂ and Cu(OTf)₂. organic-chemistry.org

Table 1: Selected Deoxygenation Methods for Pyridine N-Oxides

| Reagent/System | Substrate Example | Product | Notes |

|---|---|---|---|

| PCl₃ | 4-Nitropyridine N-oxide | 4-Nitropyridine | Common and effective method. chemicalbook.com |

| [Pd(OAc)₂]/dppf, Et₃N | Various substituted pyridine N-oxides | Corresponding pyridines | Tolerates nitro and halogen groups. organic-chemistry.org |

| Hantzsch ester, photocatalyst | Various N-heterocyclic N-oxides | Corresponding N-heterocycles | Visible light-mediated, chemoselective. organic-chemistry.org |

| Indium, pivaloyl chloride | Various N-oxides | Corresponding deoxygenated products | Mild conditions. organic-chemistry.org |

Rearrangements Involving the N-Oxide Functionality

The N-oxide group in pyridine N-oxides can participate in various rearrangement reactions, often triggered by treatment with acylating agents like acetic anhydride or acyl chlorides. A well-known example is the Boekelheide rearrangement, where 2-alkylpyridine N-oxides rearrange to form 2-(α-hydroxyalkyl)pyridines upon treatment with trifluoroacetic anhydride. researchgate.net

In the case of pyridine N-oxides without a 2-alkyl substituent, reaction with acetic anhydride typically leads to the formation of 2-pyridone derivatives. researchgate.net The reaction of 2-alkyl substituted pyridine N-oxides with acylating reagents is an established method for introducing oxygen functionality into the alkyl group at the ortho position. researchgate.net

A particularly relevant study involves the reaction of 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide with acetyl chloride. arkat-usa.org Instead of a typical rearrangement of the N-oxide oxygen, this reaction resulted in the substitution of the nitro group by a chlorine atom, affording 4-chloro-3-iodo-2,6-dimethylpyridine (B15226604) N-oxide in high yield. arkat-usa.org This suggests that for this compound, nucleophilic substitution at the 4-position, facilitated by the activating N-oxide group, can be a competing and potentially favored pathway over rearrangement, especially with reagents that can provide a nucleophile (like chloride from acetyl chloride).

The reaction of 2-halo-4-nitropyridine N-oxides with different nucleophiles has been shown to be selective. For instance, amines tend to replace the halogen at the 2-position, while alkoxides can displace the nitro group at the 4-position. abertay.ac.uk This highlights the nuanced reactivity of such compounds, where the reaction pathway is highly dependent on the nature of the nucleophile.

Table 2: Examples of Reactions Involving the N-Oxide Functionality

| Substrate | Reagent | Product(s) | Reaction Type |

|---|---|---|---|

| 2-Alkylpyridine N-oxides | Trifluoroacetic anhydride | 2-(α-Hydroxyalkyl)pyridines | Boekelheide Rearrangement researchgate.net |

| Pyridine N-oxide | Acetic anhydride | 2-Pyridone | Rearrangement researchgate.net |

| 3-Iodo-2,6-dimethyl-4-nitropyridine N-oxide | Acetyl chloride | 4-Chloro-3-iodo-2,6-dimethylpyridine N-oxide | Nucleophilic Substitution arkat-usa.org |

| 2-Halo-4-nitropyridine N-oxides | Amines | 2-Amino-4-nitropyridine N-oxides | Nucleophilic Substitution abertay.ac.uk |

| 2-Halo-4-nitropyridine N-oxides | Alkoxides | 2-Halo-4-alkoxypyridine N-oxides | Nucleophilic Substitution abertay.ac.uk |

Oxidative Properties and Role as an Oxygen Transfer Agent

Pyridine N-oxides, in general, are considered mild oxidizing agents. arkat-usa.org The presence of a nitro group, as in 4-nitropyridine N-oxide, enhances these oxidative properties. researchgate.netchemicalbook.com Aromatic nitro compounds are known to be oxidizing agents, and their reactivity can be vigorous when mixed with reducing agents. researchgate.netchemicalbook.com

4-Nitropyridine N-oxide itself is described as an oxygen transfer reagent. acs.org This capability stems from the N-O bond, which can donate its oxygen atom to a suitable substrate. For example, chiral 4-aryl-pyridine-N-oxide derivatives have been designed as nucleophilic organocatalysts that function via an O-acylated pyridinium (B92312) cation intermediate, highlighting the role of the N-oxide oxygen in activating acyl groups for transfer. acs.org

Application of 2 Iodo 4 Nitro Pyridine 1 Oxide As a Versatile Synthon in Organic Chemistry

Precursor for the Synthesis of Substituted Pyridine (B92270) N-Oxides

The strategic placement of functional groups on the 2-iodo-4-nitro-pyridine 1-oxide scaffold makes it an ideal starting point for the synthesis of a diverse range of substituted pyridine N-oxides. The presence of the N-oxide group significantly influences the reactivity of the pyridine ring, activating the C2 and C4 positions for nucleophilic attack. organic-chemistry.org

Design and Synthesis of Diverse Analogues via Functional Group Interconversions

The true synthetic utility of this compound lies in its capacity to undergo a variety of functional group interconversions, allowing for the rational design and synthesis of a library of analogues. The iodo and nitro groups serve as versatile handles that can be selectively replaced or transformed.

The nitro group at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr) . This high reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, leading to the formation of 4-substituted-2-iodopyridine 1-oxides. For instance, the reaction with various amines would yield the corresponding 4-amino-2-iodopyridine 1-oxide derivatives. clockss.orgyoutube.com Similarly, treatment with alkoxides or thiolates would result in the formation of 4-alkoxy- or 4-thioalkoxy-2-iodopyridine 1-oxides, respectively.

The iodine atom at the 2-position provides a handle for various palladium-catalyzed cross-coupling reactions . These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The iodo group can be readily coupled with a variety of organoboron reagents, such as boronic acids or esters, to introduce new aryl, heteroaryl, or alkyl substituents at the 2-position. organic-chemistry.orglibretexts.orgwikipedia.org This allows for the synthesis of a wide range of 2-aryl-4-nitropyridine 1-oxide analogues.

Sonogashira Coupling: The reaction with terminal alkynes under Sonogashira conditions provides a direct route to 2-alkynyl-4-nitropyridine 1-oxides. organic-chemistry.orgwikipedia.orglibretexts.orggold-chemistry.org These alkynyl-substituted products can serve as valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the iodo-substituted pyridine N-oxide with a variety of primary or secondary amines, affording 2-amino-4-nitropyridine 1-oxide derivatives. nih.govlibretexts.orgwikipedia.orgnumberanalytics.com

The selective and sequential application of these reactions on the two distinct reactive sites of this compound allows for a high degree of molecular diversity to be generated from a single starting material.

Table 1: Potential Functional Group Interconversions of this compound

| Reaction Type | Reagents and Conditions (General) | Product Class |

| Nucleophilic Aromatic Substitution (at C4) | Amine (R-NH2), Base | 4-Amino-2-iodopyridine 1-oxides |

| Alkoxide (R-O-), Alcohol | 4-Alkoxy-2-iodopyridine 1-oxides | |

| Thiolate (R-S-), Thiol | 4-Thioalkoxy-2-iodopyridine 1-oxides | |

| Suzuki-Miyaura Coupling (at C2) | Boronic acid (R-B(OH)2), Pd catalyst, Base | 2-Aryl/Alkyl-4-nitropyridine 1-oxides |

| Sonogashira Coupling (at C2) | Terminal alkyne (R-C≡CH), Pd/Cu catalysts, Base | 2-Alkynyl-4-nitropyridine 1-oxides |

| Buchwald-Hartwig Amination (at C2) | Amine (R-NH2), Pd catalyst, Base | 2-Amino-4-nitropyridine 1-oxides |

Building Block for Complex Heterocyclic Architectures

The dual reactivity of this compound makes it a valuable building block for the construction of more complex heterocyclic systems, including fused and bridged polycyclic structures.

Construction of Fused and Bridged Polycyclic Systems

Through carefully designed reaction sequences, this compound can be utilized in the synthesis of fused heterocyclic systems. For example, a Sonogashira coupling at the 2-position followed by an intramolecular cyclization could lead to the formation of furo[3,2-b]pyridine (B1253681) or pyrrolo[3,2-b]pyridine derivatives, depending on the nature of the introduced substituent and the subsequent reaction conditions.

While specific examples in the literature directly employing this compound for the synthesis of bridged systems are not abundant, its functional handles suggest its potential in this area. For instance, the introduction of appropriate side chains at both the 2- and 4-positions could be followed by an intramolecular cyclization to form a bridged structure.

Incorporation into Diverse Organic Frameworks

The rigid and functionalizable nature of the pyridine N-oxide core makes this compound a potential candidate for incorporation into larger, well-defined structures such as metal-organic frameworks (MOFs). Following conversion of the iodo and nitro groups to appropriate linker functionalities (e.g., carboxylic acids, amines), the resulting substituted pyridine N-oxide could act as a multitopic ligand for the construction of porous MOFs with potential applications in gas storage, separation, and catalysis.

Intermediate in the Preparation of Advanced Organic Materials Precursors

The electron-deficient nature of the 4-nitropyridine (B72724) N-oxide system, combined with the ability to introduce a wide range of substituents at the 2-position, makes this compound an attractive intermediate for the synthesis of precursors for advanced organic materials.

Rational Design of Precursor Molecules

By employing cross-coupling reactions, various π-conjugated systems can be attached at the 2-position of the this compound core. Subsequent modification or reduction of the nitro group at the 4-position can be used to tune the electronic properties of the resulting molecule. This strategy allows for the rational design of precursor molecules with specific optoelectronic properties suitable for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to systematically vary the substituents at both the 2- and 4-positions provides a powerful tool for structure-property relationship studies in the development of new organic electronic materials.

Synthetic Strategies for Material-Oriented Targets

The pursuit of novel organic materials for applications in fields such as nonlinear optics (NLO) and organic electronics heavily relies on the design of molecules with specific donor-π-acceptor (D-π-A) architectures. These "push-pull" chromophores are characterized by an electron-donating group and an electron-accepting group linked by a π-conjugated bridge, which facilitates intramolecular charge transfer (ICT) upon photoexcitation, giving rise to desirable optical and electronic properties.

The 4-nitropyridine 1-oxide scaffold serves as a potent electron-acceptor (A) unit due to the combined electron-withdrawing effects of the nitro group and the N-oxide function. The iodine atom at the 2-position provides a reactive handle for the introduction of various π-conjugated bridges and, subsequently, electron-donating moieties through well-established palladium-catalyzed cross-coupling reactions. The most prominent among these are the Sonogashira and Suzuki coupling reactions.

Sonogashira Coupling for Pyridyl-Ethynyl Architectures

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for constructing rigid, linear π-conjugated systems. fu-berlin.de In the context of material synthesis, this compound can be efficiently coupled with a variety of terminal alkynes bearing electron-donating groups to yield D-π-A chromophores.

A general synthetic approach involves the reaction of this compound with a donor-substituted terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. The reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation, often proceeding under mild conditions with high yields. For instance, coupling with electron-rich alkynes, such as those derived from N,N-dialkylanilines, can lead to the formation of highly polarized chromophores with significant NLO properties. While specific examples directly utilizing this compound in peer-reviewed literature for material-oriented targets are not extensively documented, the successful cross-coupling of the analogous 1-iodo-4-nitrobenzene (B147127) with phenylacetylene (B144264) in quantitative yield underscores the feasibility of this strategy. nih.govrsc.org

| Reactant 1 | Reactant 2 | Coupling Reaction | Key Features of Resulting Structure | Potential Application |

| This compound | Donor-substituted terminal alkyne | Sonogashira Coupling | Donor-ethynyl-(4-nitropyridine 1-oxide) | Nonlinear Optics |

| This compound | Aryl/heteroaryl boronic acid | Suzuki Coupling | Donor-aryl-(4-nitropyridine 1-oxide) | Organic Electronics |

Suzuki Coupling for Biaryl and Heterobiaryl Systems

The Suzuki coupling reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide, offers a versatile pathway to biaryl and heterobiaryl structures. This methodology is particularly valuable for creating π-conjugated systems with tunable dihedral angles between the aromatic units, which can influence the electronic communication and ultimately the material's properties.

In a typical Suzuki coupling, this compound can be reacted with an aryl or heteroaryl boronic acid or ester functionalized with an electron-donating group. The reaction is catalyzed by a palladium complex in the presence of a base. The scope of the Suzuki reaction is broad, tolerating a wide range of functional groups on both coupling partners. dp.tech This allows for the synthesis of a diverse library of D-A and D-π-A chromophores. For example, coupling with boronic acids derived from electron-rich heterocycles like thiophene (B33073) or pyrrole (B145914) can introduce donor moieties that effectively push electron density towards the 4-nitropyridine 1-oxide acceptor through the newly formed C-C bond. The development of catalyst systems that are effective for the coupling of nitrogen-containing heterocycles has further expanded the utility of this reaction in synthesizing complex pyridyl-based materials.

The strategic application of these palladium-catalyzed cross-coupling reactions with this compound as a key building block provides a robust and modular approach to advanced organic materials. The ability to systematically vary the nature of the electron-donating group and the length and composition of the π-conjugated bridge allows for the fine-tuning of the intramolecular charge transfer characteristics and, consequently, the optimization of the material's performance for specific applications in nonlinear optics, organic photovoltaics, and other areas of materials science.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 Iodo 4 Nitro Pyridine 1 Oxide and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-Iodo-4-nitro-pyridine 1-oxide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.

The complete assignment of proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) NMR spectra is fundamental to verifying the structure of this compound. One-dimensional (1D) NMR provides initial chemical shift data, while two-dimensional (2D) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between protons and carbons.

A multinuclear magnetic resonance study of various 4-nitropyridine (B72724) N-oxides has provided precise chemical shift assignments for this compound. sibran.ru The presence of substituents on the pyridine (B92270) ring significantly influences the chemical shifts of the ring protons and carbons. In 2-halogen-4-nitropyridine N-oxides, the chemical shifts for the proton at position 3 (H-3) are not heavily influenced by the specific halogen, ranging from 8.71 ppm to 8.77 ppm. sibran.ru

The effect of the halogen substituent is more pronounced in the ¹³C NMR spectrum. The iodine atom at the C-2 position exerts a significant "heavy atom effect," causing a notable upfield shift (shielding) of the C-2 signal. sibran.ru For instance, the heavy atom effect from iodine at C-2 is reported to be 27.39 ppm. sibran.ru

The ¹⁵N NMR chemical shift for the pyridine nitrogen in this compound is found at -73.9 ppm, showing some dependence on the halogen substituent when compared to its chloro (-80.1 ppm) and bromo (-78.2 ppm) counterparts. sibran.ru The shielding of the pyridine ring nitrogen is sensitive to the inductive and steric effects of the substituents. sibran.ru

Table 1: ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts (ppm) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | 8.71 - 8.77 (range) | - |

| H-5 | ~8.15 (estimated) | - |

| H-6 | ~8.30 (estimated) | - |

| C-2 | - | 113.8 |

| C-3 | - | 131.6 |

| C-4 | - | 143.5 |

| C-5 | - | 120.9 |

| C-6 | - | 128.4 |

| Nitrogen | ¹⁵N Chemical Shift (ppm) | |

| N-1 (N-oxide) | - | -73.9 |

| N (Nitro) | - | -13.6 |

Note: Estimated ¹H values are based on related structures. Precise values for H-5 and H-6 were not individually detailed in the primary reference. Data sourced from a comparative study of 4-nitropyridine N-oxides. sibran.ru

Variable Temperature (VT) NMR studies are employed to investigate dynamic processes such as restricted rotation around single bonds or ring inversions. In sterically crowded molecules, these processes can be slow on the NMR timescale, leading to the observation of distinct signals for different conformers at low temperatures.

For derivatives of 4-nitropyridine N-oxide, restricted rotation has been observed, particularly with bulky substituents. For example, in 2-ethylnitrosoamino-3-methyl-4-nitropyridine N-oxide, the rotation of both the 2-ethylnitrosoamino group and its ethyl group was found to be restricted due to steric hindrance from the adjacent methyl group. sibran.ru While specific VT-NMR studies on this compound are not extensively documented in the literature, the principles of such analyses in related, more sterically hindered derivatives demonstrate the utility of this technique for probing conformational dynamics within this class of compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. By measuring the vibrational frequencies of bonds, these methods allow for the identification of key structural motifs. For pyridine, with C₂ᵥ point-group symmetry, all 27 possible vibrational modes are Raman active, while 24 are IR active. aps.org

In this compound, characteristic vibrational bands for the N-oxide, nitro group, and the substituted pyridine ring are expected. The IR spectrum of the parent compound, pyridine-N-oxide, shows characteristic absorptions that can be used as a reference. nist.gov Similarly, the spectra for 4-nitropyridine N-oxide provide a basis for identifying the key functional groups. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Nitro Group (NO₂) | Asymmetric Stretch | 1500 - 1600 |

| Symmetric Stretch | 1300 - 1390 | |

| N-Oxide (N→O) | Stretching | 1200 - 1300 |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1650 |

| Ring Breathing Modes | 990 - 1050 | |

| C-I Bond | Stretching | 500 - 600 |

Note: These are approximate ranges and can be influenced by the electronic and steric environment of the molecule.

The vibrational frequencies observed in IR and Raman spectra are directly related to the electronic structure of the molecule. The position of a substituent can significantly alter bond strengths and, consequently, their vibrational frequencies. For instance, a study on 3-substituted-4-nitropyridine N-oxides revealed a correlation between the ¹⁷O NMR chemical shifts and the infrared stretching frequencies of the nitro group. researchgate.net

The N-oxide group acts as an electron donor, while the nitro group is a strong electron acceptor. This "push-pull" electronic interaction across the pyridine ring influences the bond orders and force constants of the various functional groups. The C-I bond, N-O bond of the oxide, and the N-O bonds of the nitro group will all have characteristic vibrational frequencies that reflect this electronic delocalization. Analysis of these frequencies, often aided by computational methods like Density Functional Theory (DFT), allows for a deeper understanding of the electronic interplay between the substituents and the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. This accuracy allows for the determination of the elemental composition of a molecule, thereby confirming its molecular formula. For this compound, the expected molecular formula is C₅H₃IN₂O₃. nih.gov HRMS can verify this by providing a measured mass that is consistent with the calculated exact mass (monoisotopic mass) of 265.91884 Da. nih.gov

In addition to providing the molecular formula, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, can elucidate structural features through the analysis of fragmentation patterns. The protonated molecule ([M+H]⁺) or the molecular ion (M⁺·) is subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions.

The fragmentation of pyridine N-oxides is well-characterized and typically involves several key pathways. researchgate.netresearchgate.net A common and diagnostic fragmentation is the loss of an oxygen atom from the N-oxide group, resulting in an [M-16]⁺ or [M+H-16]⁺ ion. researchgate.netresearchgate.net Another characteristic pathway for N-oxides is the elimination of a hydroxyl radical (·OH), leading to an [M-17]⁺ or [M+H-17]⁺ fragment. researchgate.net

For this compound, the fragmentation cascade would likely involve these initial losses, followed by the subsequent loss of other small molecules such as NO, NO₂, or CO. The analysis of these fragmentation pathways provides corroborating evidence for the proposed structure.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound (C₅H₃IN₂O₃)

| Ion | Description of Loss | Proposed Structure of Fragment |

|---|---|---|

| [M]⁺· (m/z 266) | Molecular Ion | This compound |

| [M-O]⁺· (m/z 250) | Loss of oxygen from N-oxide | 2-Iodo-4-nitro-pyridine |

| [M-OH]⁺ (m/z 249) | Loss of hydroxyl from N-oxide | Fragmented pyridine ring structure |

| [M-NO₂]⁺· (m/z 220) | Loss of nitro group | 2-Iodo-pyridine 1-oxide |

| [M-O-NO₂]⁺· (m/z 204) | Loss of O and NO₂ | 2-Iodo-pyridine |

Note: m/z values correspond to the most abundant isotopes.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures in the crystalline phase. The insights gained from the analysis of derivatives of 4-nitropyridine 1-oxide are instrumental in predicting the solid-state behavior of this compound.

The molecular geometry of 4-nitropyridine 1-oxide derivatives is characterized by the pyridine N-oxide ring, which typically exhibits a high degree of planarity. The nitro group, being a strong electron-withdrawing group, tends to be coplanar with the aromatic ring to maximize resonance stabilization. For instance, in the crystal structure of 2,6-dichloro-4-nitropyridine (B133513) N-oxide, the nitro group is nearly coplanar with the pyridine ring, with a minimal twist angle. nih.gov This planarity is a common feature in many nitropyridine derivatives.

The introduction of an iodine atom at the 2-position is expected to influence the local geometry. The C-I bond length will be a key parameter, and based on typical values, it is expected to be in the range of 2.05-2.15 Å. The presence of the bulky iodine atom may induce some minor steric strain, potentially causing a slight deviation from perfect planarity of the pyridine ring. The bond lengths and angles within the pyridine ring are also likely to be perturbed by the substituents. For example, the C-N-O angle of the N-oxide group and the C-N-O angles of the nitro group will be indicative of the electronic environment within the molecule.

To illustrate the expected bond parameters, the following table presents hypothetical data for this compound based on known values for similar structures.

Table 1: Hypothetical Bond Lengths and Angles for this compound

| Parameter | Expected Value |

| C-I Bond Length | ~2.10 Å |

| N-O (N-oxide) Bond Length | ~1.35 Å |

| C-NO2 Bond Length | ~1.48 Å |

| C-N-C (in ring) Angle | ~120° |

| O-N-O (nitro) Angle | ~125° |

Note: These values are illustrative and based on data from related structures. Actual experimental values would require a dedicated crystallographic study.

The solid-state architecture of this compound is anticipated to be dominated by a combination of intermolecular interactions, including halogen bonding and π-hole interactions, which are prevalent in its derivatives.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). In the case of this compound, the iodine atom is a prime candidate for forming halogen bonds with electron-rich atoms, such as the oxygen atoms of the N-oxide or nitro groups of neighboring molecules. Studies on iodo-substituted nitropyridine derivatives have shown the significance of such interactions in directing the crystal packing. For example, in 3-iodo-2,6-dimethyl-4-nitropyridine-1-oxide, the N-oxide group is involved in a halogen bonding interaction with the iodine atom of an adjacent molecule. nih.gov

Furthermore, the nitro group in 4-nitropyridine 1-oxide derivatives is an excellent π-hole donor. nih.gov The electron-withdrawing nature of the nitro group creates a region of positive electrostatic potential on the nitrogen atom, which can interact favorably with electron-rich regions of adjacent molecules, such as the π-system of the pyridine ring or the oxygen atoms of the N-oxide. This type of interaction, in conjunction with halogen bonding, plays a crucial role in the self-assembly of these molecules in the solid state.

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor |

| Halogen Bond | C-I | O (N-oxide or Nitro) |

| π-hole Interaction | Nitro Group (N atom) | π-system of Pyridine Ring or O atom |

| π-π Stacking | Pyridine Ring | Pyridine Ring |

Note: The existence and geometry of these interactions would need to be confirmed by experimental X-ray diffraction analysis.

Theoretical and Computational Chemistry Studies of 2 Iodo 4 Nitro Pyridine 1 Oxide

Quantum Chemical Calculations of Electronic Structure and Energetics

Molecular Orbital Analysis and Frontier Orbital Theory Application

A molecular orbital (MO) analysis would be crucial in understanding the electronic character of 2-iodo-4-nitro-pyridine 1-oxide. This would involve calculating the energies and visualizing the shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. For this compound, one would expect the electron-withdrawing nitro group and the pyridine (B92270) N-oxide moiety to significantly influence the energies and localizations of these frontier orbitals.

Charge Distribution, Electrostatic Potential, and Reactivity Prediction

Understanding the distribution of electron density within the molecule is fundamental to predicting its reactivity. Methods such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis would be employed to calculate the partial atomic charges on each atom. This would reveal the electrophilic and nucleophilic sites within the molecule. An electrostatic potential (ESP) map would visually represent these regions, with areas of negative potential (typically around the oxygen atoms of the nitro and N-oxide groups) indicating sites susceptible to electrophilic attack, and regions of positive potential highlighting areas prone to nucleophilic attack.

Computational Modeling of Reaction Pathways and Energy Landscapes

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational modeling could be used to explore the mechanisms of reactions involving this compound. For a proposed reaction, a transition state search would be performed to locate the highest energy point along the reaction coordinate. The structure of this transition state would provide critical information about the bonding changes occurring during the reaction. An Intrinsic Reaction Coordinate (IRC) calculation would then be used to confirm that the identified transition state connects the reactants and products, thereby validating the proposed reaction pathway.

Prediction of Regioselectivity and Stereoselectivity

In reactions where multiple products are possible, computational chemistry can predict the regioselectivity and stereoselectivity. By calculating the activation energies for the different possible reaction pathways, the most favorable route can be identified. For instance, in nucleophilic aromatic substitution reactions, calculations could determine whether the nucleophile preferentially attacks at the carbon bearing the iodo group or another position on the pyridine ring.

Solvation Effects and Environmental Influences on Reactivity

The reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the electronic structure and reactivity of this compound. These calculations could reveal how the polarity of the solvent affects reaction rates and equilibria.

While the specific data for this compound is not available in the current body of scientific literature, the theoretical framework outlined above provides a clear roadmap for future computational investigations into this and similar compounds. Such studies would undoubtedly contribute to a deeper understanding of its chemical behavior and could guide its application in various fields of chemical synthesis.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies represent a specialized area of computational chemistry focused on developing mathematical models that correlate the chemical structure of a compound with its reactivity in various chemical transformations. For this compound, while specific and comprehensive QSRR studies are not extensively documented in publicly available literature, the principles of QSRR can be applied to predict its behavior in chemical reactions. This involves the development of predictive models for its chemical transformations based on its structural and electronic properties.

The core of a QSRR study lies in the hypothesis that the reactivity of a chemical compound is a function of its molecular structure. By quantifying structural features through molecular descriptors, it is possible to establish a statistical relationship between these descriptors and an observed measure of reactivity, such as reaction rates or equilibrium constants.

Development of Predictive Models for Chemical Transformations

The development of predictive QSRR models for the chemical transformations of this compound would theoretically proceed through several key stages: dataset preparation, descriptor calculation, model building, and validation.

Dataset Preparation: A crucial first step involves compiling a dataset of structurally related pyridine N-oxide derivatives with known experimental reactivity data. This dataset would ideally include a range of substituents at various positions on the pyridine ring to ensure the model's broad applicability.

Descriptor Calculation: For each compound in the dataset, a variety of molecular descriptors would be calculated. These descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the presence of strong electron-withdrawing groups, like the nitro group, is known to influence the electron affinity of pyridine N-oxides. researchgate.net

Steric Descriptors: These describe the size and shape of the molecule and its substituents. Examples include molecular volume, surface area, and specific steric parameters like those developed by Taft.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide highly detailed information about the electronic structure and potential energy surface of the molecule.

Model Building: With the calculated descriptors and experimental reactivity data, various statistical methods can be employed to build the QSRR model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are commonly used for this purpose. The goal is to find a statistically significant equation that relates the descriptors to the reactivity.

Model Validation: The predictive power of the developed model must be rigorously assessed. This is typically done through internal validation techniques like cross-validation and external validation using a separate set of compounds that were not used in the model development.

Application to this compound:

For this compound, a key chemical transformation of interest would be nucleophilic aromatic substitution (SNAr). The pyridine N-oxide moiety activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. youtube.com The presence of both an iodo and a nitro group, which are good leaving groups, suggests that this compound would be highly reactive towards nucleophiles.

A hypothetical QSRR model could be developed to predict the rate of substitution at the 2-position (displacement of the iodo group) versus the 4-position (displacement of the nitro group) by various nucleophiles. The descriptors in such a model might include the partial charges on the C2 and C4 carbon atoms, the LUMO energy, and steric descriptors for the substituents.

Below is an interactive data table illustrating the type of data that would be used in a QSRR study for predicting the reactivity of substituted pyridine N-oxides. The reactivity data presented here is hypothetical and serves for illustrative purposes only.

| Compound | Substituent (R) | LUMO Energy (eV) | Charge on C2 | Reactivity (log k) |

| 1 | H | -1.5 | +0.15 | -2.0 |

| 2 | 2-Cl | -1.7 | +0.18 | -1.5 |

| 3 | 4-Cl | -1.6 | +0.14 | -1.8 |

| 4 | 2-NO2 | -2.5 | +0.25 | 0.5 |

| 5 | 4-NO2 | -2.4 | +0.16 | 0.2 |

| 6 | 2-Iodo-4-nitro | -2.6 | +0.22 | 1.0 |

Table 1. Hypothetical data for a QSRR study of nucleophilic substitution on substituted pyridine N-oxides.

In this hypothetical table, a lower LUMO energy and a more positive charge on the carbon atom undergoing substitution would be expected to correlate with a higher reaction rate (larger log k). By establishing such a correlation for a series of compounds, the reactivity of a new compound like this compound could be predicted without the need for experimental measurement.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Iodo-4-nitro-pyridine 1-oxide, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of pyridine N-oxide. A plausible route is nitration of 2-iodopyridine 1-oxide using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Alternatively, iodination of pre-nitrated pyridine N-oxide via electrophilic substitution using iodine monochloride (ICl) in acetic acid can be employed. Optimization requires monitoring reaction progress via TLC or HPLC, with purification by recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Yield improvements may involve catalyst screening (e.g., Lewis acids) or microwave-assisted synthesis for faster kinetics .

Q. How do the electronic effects of iodo and nitro substituents influence the reactivity of pyridine N-oxide derivatives?

- Methodological Answer : The nitro group at the 4-position is strongly electron-withdrawing, activating the ring toward nucleophilic substitution at the 2-iodo position while deactivating electrophilic attacks. The iodo group, though weakly deactivating, serves as a good leaving group in cross-coupling reactions. Computational studies (e.g., Natural Bond Orbital analysis) can quantify charge distribution, while Hammett substituent constants (σ values) predict regioselectivity in further functionalization. Experimental validation via kinetic studies (e.g., SNAr reactions with thiols or amines) confirms reactivity patterns .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths and angles, particularly the N-O bond elongation (~1.32 Å) and iodine/nitro group orientations. Compare with databases like CCDC (e.g., similar N-oxide structures in ).

- NMR : ¹H NMR shows deshielded aromatic protons (δ 8.5–9.5 ppm for H3/H5). ¹³C NMR confirms nitro (C4 ~150 ppm) and iodo (C2 ~95 ppm) effects.

- IR : Strong absorption bands at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (symmetric stretch).

Advanced Research Questions

Q. How can density functional theory (DFT) predict the regioselectivity of Suzuki-Miyaura cross-coupling reactions involving this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for Pd-catalyzed coupling. Key parameters include iodine’s leaving group ability and steric effects from the nitro group. Solvent models (e.g., PCM for DMF) refine predictions. Validate with experimental results using aryl boronic acids with varying electronic profiles (e.g., electron-rich vs. poor). Compare computed vs. observed coupling efficiencies .

Q. What strategies prevent dehalogenation or nitro group reduction during catalytic transformations of this compound?

- Methodological Answer :

- Dehalogenation mitigation : Use Pd catalysts with bulky ligands (e.g., XPhos) to suppress β-hydride elimination. Optimize solvent polarity (e.g., DMF > THF) and temperature (<80°C).

- Nitro stability : Avoid strong reducing agents (e.g., H₂/Pd-C). For hydrogenation, employ selective catalysts (e.g., PtO₂ in acetic acid) or protect nitro groups via acetylation prior to reaction .

Q. How do hydrogen-bonding interactions between the N-oxide and nitro groups dictate supramolecular assembly in crystalline phases?

- Methodological Answer : Analyze crystal packing via X-ray diffraction (e.g., monoclinic P21/c symmetry observed in similar N-oxides ). The N-oxide oxygen acts as a hydrogen-bond acceptor, while nitro groups engage in C–H···O interactions. Hirshfeld surface analysis quantifies interaction contributions (e.g., O···H contacts ~30% of surface area). Compare with 4-nitro derivatives (e.g., shorter O···H distances in nitro-rich environments ).

Q. What mechanistic evidence supports radical pathways in iodopyridine N-oxide transformations, such as photochemical iodination or C–I bond cleavage?

- Methodological Answer : Radical initiators (e.g., AIBN) or UV light can induce C–I bond homolysis. Electron paramagnetic resonance (EPR) detects iodine-centered radicals. Trapping experiments with TEMPO confirm radical intermediates. Compare kinetic isotope effects (KIE) in H/D-substituted analogs to distinguish radical vs. polar mechanisms .

Safety and Handling

Q. What critical safety protocols apply when handling this compound in laboratory settings?

- Methodological Answer :

- Toxicity : Assume acute toxicity (oral LD50 ~100–500 mg/kg, similar to 4-nitropyridine N-oxide ). Use fume hoods, nitrile gloves, and eye protection.

- Incompatibilities : Avoid strong oxidizers (risk of nitro group decomposition) and reducing agents (potential exothermic reactions). Store in amber glass under inert atmosphere.

- Spill management : Neutralize with damp sand or vermiculite; dispose as halogenated waste.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.